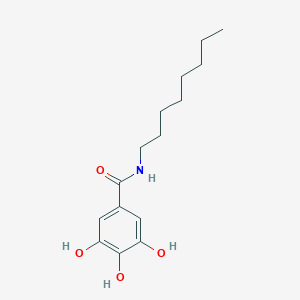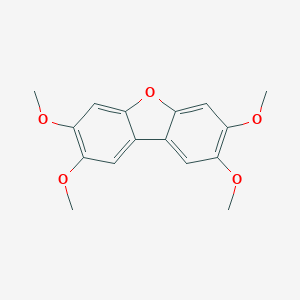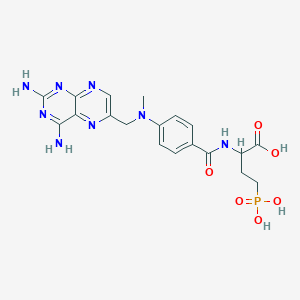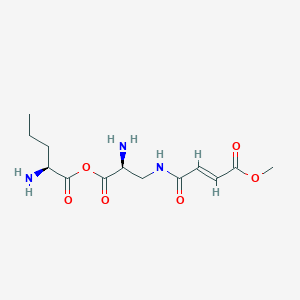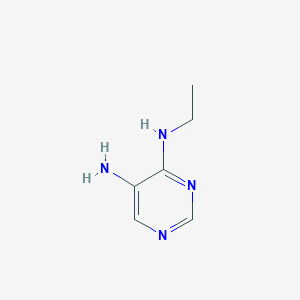
N4-ethylpyrimidine-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-ethylpyrimidine-4,5-diamine, also known as EPDA, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. EPDA belongs to the class of pyrimidine derivatives and has a molecular formula of C7H10N4. In
Mécanisme D'action
The exact mechanism of action of N4-ethylpyrimidine-4,5-diamine is not fully understood. However, it is believed that N4-ethylpyrimidine-4,5-diamine exerts its effects through the inhibition of various enzymes and signaling pathways. For example, N4-ethylpyrimidine-4,5-diamine has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. N4-ethylpyrimidine-4,5-diamine has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Effets Biochimiques Et Physiologiques
N4-ethylpyrimidine-4,5-diamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N4-ethylpyrimidine-4,5-diamine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N4-ethylpyrimidine-4,5-diamine has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models of diabetes, N4-ethylpyrimidine-4,5-diamine has been shown to improve glucose tolerance and insulin sensitivity. Furthermore, N4-ethylpyrimidine-4,5-diamine has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N4-ethylpyrimidine-4,5-diamine in lab experiments is its relatively low cost and ease of synthesis. N4-ethylpyrimidine-4,5-diamine is also stable under normal laboratory conditions. However, one of the limitations of using N4-ethylpyrimidine-4,5-diamine is its low solubility in water, which may limit its use in certain experimental setups. In addition, the exact mechanism of action of N4-ethylpyrimidine-4,5-diamine is not fully understood, which may make it challenging to interpret experimental results.
Orientations Futures
N4-ethylpyrimidine-4,5-diamine has shown promising therapeutic potential in various diseases. Further research is needed to fully understand the mechanism of action of N4-ethylpyrimidine-4,5-diamine and to identify its molecular targets. In addition, more studies are needed to evaluate the efficacy and safety of N4-ethylpyrimidine-4,5-diamine in animal models and clinical trials. Future research may also explore the use of N4-ethylpyrimidine-4,5-diamine in combination with other therapeutic agents to enhance its efficacy. Finally, the development of more efficient synthesis methods for N4-ethylpyrimidine-4,5-diamine may facilitate its use in future research and clinical applications.
Conclusion
In conclusion, N4-ethylpyrimidine-4,5-diamine is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. N4-ethylpyrimidine-4,5-diamine has been studied for its potential applications in various diseases such as cancer, inflammation, and diabetes. N4-ethylpyrimidine-4,5-diamine exerts its effects through the inhibition of various enzymes and signaling pathways. N4-ethylpyrimidine-4,5-diamine has various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and improvement of glucose tolerance. While N4-ethylpyrimidine-4,5-diamine has advantages such as low cost and ease of synthesis, its low solubility in water and limited understanding of its mechanism of action are limitations. Future research may explore the use of N4-ethylpyrimidine-4,5-diamine in combination with other therapeutic agents and the development of more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of N4-ethylpyrimidine-4,5-diamine can be achieved through various methods. One of the most commonly used methods is the reaction of 4,5-diaminopyrimidine with ethyl iodide. The reaction takes place in the presence of a base such as potassium carbonate. The yield of N4-ethylpyrimidine-4,5-diamine obtained through this method is around 50%.
Applications De Recherche Scientifique
N4-ethylpyrimidine-4,5-diamine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. N4-ethylpyrimidine-4,5-diamine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N4-ethylpyrimidine-4,5-diamine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propriétés
Numéro CAS |
101080-16-4 |
|---|---|
Nom du produit |
N4-ethylpyrimidine-4,5-diamine |
Formule moléculaire |
C6H10N4 |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
4-N-ethylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-2-9-6-5(7)3-8-4-10-6/h3-4H,2,7H2,1H3,(H,8,9,10) |
Clé InChI |
RLRUJMDXPFHVDE-UHFFFAOYSA-N |
SMILES |
CCNC1=NC=NC=C1N |
SMILES canonique |
CCNC1=NC=NC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



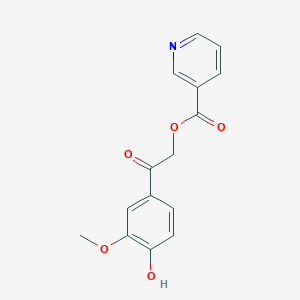
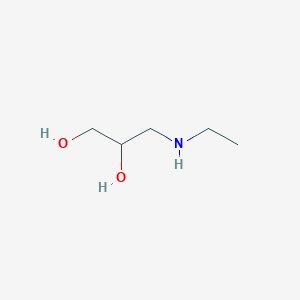
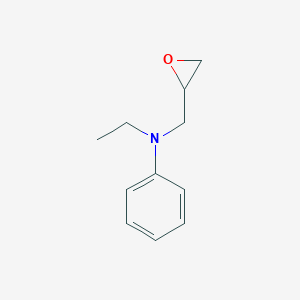

![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)
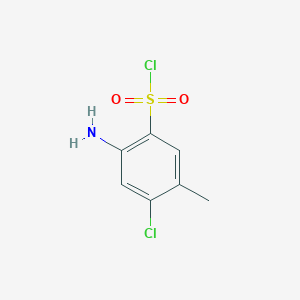
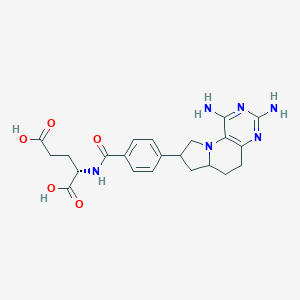
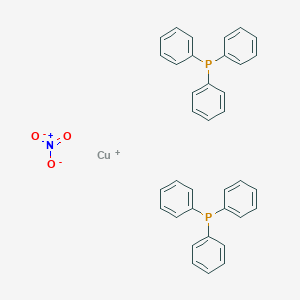
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
